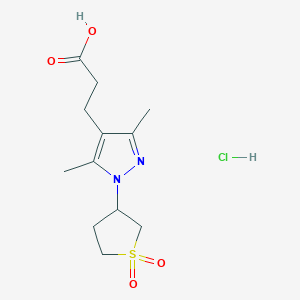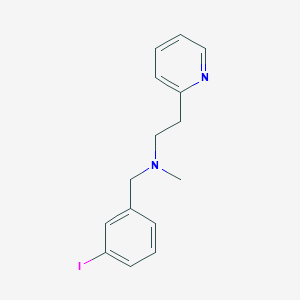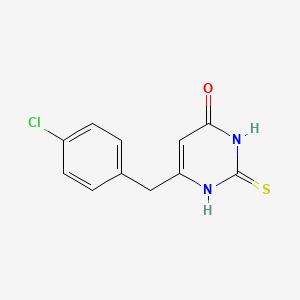
4,5-dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole
Übersicht
Beschreibung
4,5-Dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with bromine atoms at positions 4 and 5, a cyclopropylmethyl group at position 1, and an ethyl group at position 2
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological studies: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Industrial applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential as a building block for the synthesis of more complex molecules, studying its reactivity under various conditions, and investigating any potential biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole typically involves the bromination of a suitable imidazole precursor. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Bromination: The imidazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at positions 4 and 5.
Substitution reactions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and alkylation steps to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Coupling reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution products: Depending on the nucleophile, various substituted imidazoles can be formed.
Oxidation products: Oxidized derivatives of the imidazole ring.
Coupling products: Biaryl or diaryl compounds formed through cross-coupling reactions.
Wirkmechanismus
The mechanism of action of 4,5-dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the imidazole ring can participate in hydrogen bonding and other interactions with the target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
4,5-Dibromo-1H-imidazole: Lacks the cyclopropylmethyl and ethyl groups, making it less sterically hindered.
1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole:
4,5-Dibromo-2-ethyl-1H-imidazole: Lacks the cyclopropylmethyl group, altering its steric and electronic properties.
Uniqueness: 4,5-Dibromo-1-(cyclopropylmethyl)-2-ethyl-1H-imidazole is unique due to the combination of bromine atoms and the cyclopropylmethyl and ethyl groups, which confer specific steric and electronic properties. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
4,5-dibromo-1-(cyclopropylmethyl)-2-ethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2N2/c1-2-7-12-8(10)9(11)13(7)5-6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIZOSOZPPDLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1CC2CC2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-Hydroxy-4-imidazo[1,2-a]pyridin-2-ylbenzenecarboximidamide](/img/structure/B1435075.png)







![3,9-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1435090.png)





